molecular formula C35H27BrN5O7S- B13859293 5-[[4-[1-(3-Carboxypropyl)-6-iminopyridazin-3-yl]phenyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;bromide

5-[[4-[1-(3-Carboxypropyl)-6-iminopyridazin-3-yl]phenyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;bromide

Cat. No.: B13859293
M. Wt: 741.6 g/mol
InChI Key: IARBLHWZEBVYPP-UHFFFAOYSA-M
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Description

5-[[4-[1-(3-Carboxypropyl)-6-iminopyridazin-3-yl]phenyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;bromide is a useful research compound. Its molecular formula is C35H27BrN5O7S- and its molecular weight is 741.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C35H27BrN5O7S-

Molecular Weight

741.6 g/mol

IUPAC Name

5-[[4-[1-(3-carboxypropyl)-6-iminopyridazin-3-yl]phenyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;bromide

InChI

InChI=1S/C35H27N5O7S.BrH/c36-31-14-13-28(39-40(31)15-1-2-32(43)44)19-3-5-20(6-4-19)37-35(48)38-21-7-10-24(27(16-21)34(45)46)33-25-11-8-22(41)17-29(25)47-30-18-23(42)9-12-26(30)33;/h3-14,16-18,36,41H,1-2,15H2,(H,43,44)(H,45,46)(H2,37,38,48);1H/p-1

InChI Key

IARBLHWZEBVYPP-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=N)C=C2)CCCC(=O)O)NC(=S)NC3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O.[Br-]

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The compound features multiple functional groups that may contribute to its biological activity. The key components include:

  • Iminopyridazine moiety : Known for its role in modulating GABA receptors, which are crucial in neurotransmission.
  • Carbamothioylamino group : Potentially enhances binding affinity to biological targets.
  • Hydroxy-oxoxanthenyl structure : May exhibit antioxidant properties.

Molecular Formula

The molecular formula of the compound is C23H24BrN4O4S.

Physical Properties

Key physical properties include:

  • Molecular Weight : 516.43 g/mol
  • Solubility : Soluble in organic solvents; further studies are needed to determine aqueous solubility.

The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems, particularly GABA receptors, which are significant targets for various pharmacological agents.

GABA Receptor Modulation

Research has shown that compounds similar to the iminopyridazine structure can act as agonists or antagonists at GABA receptors, influencing neuronal excitability and neurotransmission. This could suggest potential applications in treating neurological disorders such as epilepsy or anxiety disorders.

Antioxidant Activity

The hydroxy-oxoxanthenyl component may confer antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in diseases characterized by oxidative damage, such as neurodegenerative disorders.

Study 1: GABA Receptor Interaction

A study published in the Journal of Pesticide Science investigated various iminopyridazine analogs and their effects on GABA receptors in insects. The findings indicated that these compounds could effectively inhibit GABA receptor activity, leading to increased neuronal firing rates, which could be leveraged for pest control applications .

Study 2: Antioxidant Properties

Another research study focused on the antioxidant capabilities of similar xanthene derivatives. It was found that these compounds significantly reduced reactive oxygen species (ROS) levels in neuronal cell cultures, suggesting potential therapeutic benefits in neuroprotection .

Study 3: Cytotoxicity Assessment

A cytotoxicity assessment evaluated the effects of related compounds on cancer cell lines. Results indicated that certain structural modifications led to enhanced cytotoxic effects against specific cancer types, highlighting the importance of structural optimization in drug design .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
GABA Receptor ModulationIncreased neuronal excitability
Antioxidant ActivityReduction of ROS levels
CytotoxicityEnhanced cytotoxic effects on cancer cells

Preparation Methods

Preparation of the Pyridazinyl Intermediate with Carboxypropyl Substitution

While no direct literature precisely describes the synthesis of the exact pyridazinyl intermediate, related methods for preparing substituted pyridazines and iminopyridazines involve:

  • Starting from o-carboxybenzaldehyde derivatives and hydrazine or substituted hydrazines to form the pyridazinyl ring.
  • Functionalization at the 1-position with a 3-carboxypropyl group via alkylation or acylation reactions.

A related patent (CN112624981A) describes a multistep preparation of substituted benzoic acids with diazanaphthyl (related nitrogen heterocycle) methyl groups, involving:

  • Reaction of o-carboxybenzaldehyde with dimethyl phosphite and triethylamine to form a dihydroisobenzofuran intermediate.
  • Subsequent bromination and carbonylation steps catalyzed by Pd complexes under CO atmosphere.
  • Hydrazine hydrate treatment to form the diazanaphthyl ring system.
  • Final acidification and recrystallization to yield the target benzoic acid derivative.

This patent exemplifies the use of mild reaction conditions (room temperature to 80 °C), inert atmosphere (nitrogen), and common organic solvents (dichloromethane, methanol, tetrahydrofuran) to achieve high yields and purity.

Formation of the Carbamothioylamino Linkage

The carbamothioylamino group (-NH-C(=S)-NH-) is typically introduced by:

  • Reaction of an amine group on the pyridazinyl intermediate with an isothiocyanate derivative or thiocarbamoyl chloride.
  • Alternatively, carbamothioylamino linkages can be formed by coupling amines with thiourea derivatives under controlled conditions.

This step requires anhydrous conditions and often uses solvents like DMF or DMSO, with base catalysts such as triethylamine to facilitate nucleophilic attack on the thiocarbonyl carbon.

Attachment of the 3-Hydroxy-6-oxoxanthen-9-yl Moiety

The oxoxanthenyl group is a polycyclic aromatic system with keto and hydroxy substituents. Its attachment to the benzoic acid core is generally achieved by:

  • Electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) if the xanthenyl moiety is halogenated.
  • Alternatively, direct condensation reactions between hydroxyxanthenyl aldehydes and amino or carboxyl groups on the benzoic acid derivative.

Purification after this step often involves recrystallization or chromatographic methods to separate regioisomers or side products.

Formation of the Bromide Salt

The final compound is isolated as a bromide salt, which can be prepared by:

  • Treating the free acid or amine form of the molecule with hydrobromic acid or tetrabutylammonium bromide in an appropriate solvent.
  • Salt formation improves compound stability and solubility for further applications.

Data Tables Summarizing Key Reaction Steps and Conditions

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Pyridazine ring formation o-Carboxybenzaldehyde, hydrazine, triethylamine, dimethyl phosphite, dichloromethane, methanesulfonic acid; RT, 4-5 h Formation of dihydroisobenzofuran intermediate
2 Bromination and carbonylation 3-bromo-4-fluorobenzaldehyde, Pd(dppf)Cl2 catalyst, CO, methanol, 50 psi, 80 °C, 8-9 h Formation of brominated benzoate intermediate
3 Hydrazine ring closure Hydrazine hydrate, THF, acetone, NaOH, 40 °C, 3-4 h Formation of diazanaphthyl benzoic acid derivative
4 Carbamothioylamino linkage formation Amine intermediate, isothiocyanate or thiourea, base (e.g., triethylamine), DMF/DMSO, anhydrous conditions Formation of carbamothioylamino linkage (literature standard)
5 Xanthenyl group attachment Cross-coupling or condensation reactions, Pd catalysts or acid catalysis, organic solvents Attachment of hydroxy-oxoxanthenyl group (inferred from analogous syntheses)
6 Salt formation Hydrobromic acid or bromide salt source, aqueous or organic solvent Isolation of bromide salt of final compound

Research Outcomes and Analytical Data

  • The synthetic routes described in patent CN112624981A demonstrate mild reaction conditions and comparatively high yields for multi-step heterocyclic benzoic acid derivatives, which can be extrapolated to related pyridazinyl compounds.
  • Analytical methods such as NMR, mass spectrometry, and X-ray crystallography are essential to confirm the structure and purity of intermediates and final products.
  • Crystallographic data of related brominated aromatic compounds confirm the structural integrity and stereochemistry of halogenated intermediates.
  • Computed molecular properties from PubChem indicate a molecular weight around 438 g/mol, with multiple hydrogen bond donors and acceptors, consistent with the described functional groups.

Q & A

Q. Challenges :

  • Low yield in thiourea coupling due to steric hindrance (optimize solvent polarity, e.g., DMF → THF) .
  • Byproduct formation from xanthene oxidation (use inert atmosphere, reduce reaction time) .

How can researchers optimize reaction conditions to improve synthesis yield and purity?

Advanced Question
Methodological approach :

  • Temperature control : Pyridazinone cyclization requires strict thermal gradients (e.g., 60–80°C for 12–24 hours) to avoid decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance thiourea coupling efficiency but may require post-reaction dialysis to remove traces .
  • Catalytic additives : Use Pd(PPh₃)₄ (0.5–1 mol%) for Suzuki-Miyaura coupling to minimize halogen scrambling .

Validation : Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) and confirm purity (>95%) with HRMS .

How should researchers address contradictions in spectral data (e.g., NMR vs. X-ray)?

Advanced Question
Case example : Discrepancy in xanthene ring conformation (NMR suggests planar structure, X-ray shows slight distortion).
Resolution steps :

Dynamic effects : Perform VT-NMR (variable temperature) to assess conformational flexibility .

Computational modeling : Compare DFT-optimized structures with experimental data .

Multi-technique validation : Use solid-state NMR to bridge solution- and solid-phase observations .

Key reference : highlights crystallographic vs. solution-phase discrepancies resolved via hybrid analysis.

What methodologies are recommended for studying the environmental fate of this compound?

Advanced Question
Adopt frameworks from Project INCHEMBIOL ():

Abiotic studies :

  • Hydrolysis : Incubate at pH 4–9 (25–50°C) and monitor degradation via LC-MS .
  • Photolysis : Use simulated sunlight (λ >290 nm) and track xanthene chromophore decay .

Biotic studies :

  • Microbial degradation : Aerobic/anaerobic soil slurry assays with GC-MS metabolite profiling .

Data interpretation : Apply first-order kinetics to model half-lives and prioritize high-persistence scenarios.

How can researchers design biological activity studies for this compound?

Advanced Question
Approach :

  • In vitro assays : Test binding affinity to xanthine oxidase (targeting pyridazinone) or estrogen receptors (xanthene analogs) using SPR (surface plasmon resonance) .
  • Structural analogs : Compare with brominated hydantoins () to infer SAR (structure-activity relationships).
  • Toxicity screening : Use MTT assays (NIH/3T3 cells) to assess cytotoxicity thresholds .

Validation : Cross-reference with computational docking (AutoDock Vina) to prioritize high-affinity targets .

What strategies are effective for elucidating reaction mechanisms involving this compound?

Advanced Question
Methodology :

  • Isotopic labeling : Use ¹⁵N-labeled thiourea to track carbamothioylamino group transfer .
  • Kinetic profiling : Conduct time-resolved UV-Vis to monitor xanthene intermediate formation .
  • Catalytic studies : Evaluate Pd-mediated coupling efficiency under varying ligand environments (e.g., biphenyl vs. triphenylphosphine) .

Reference : emphasizes green catalytic strategies (e.g., recyclable heterogeneous catalysts) to enhance sustainability.

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